2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione is a compound that has garnered significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione typically involves multiple steps, including substitution, click reactions, and addition reactions. One common method involves the coupling of a glutamine ester with an optionally substituted 2-haloalkylbenzoate, followed by cyclization and transformation of benzo substituents . Another method includes catalytic coupling reactions and hydrolysis to remove tert-butyl groups .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield, minimal side reactions, and cost-effectiveness. The use of palladium catalysts, such as Pd(OAc)2 and Pd(PPh3)4, is common in these processes . The reaction conditions are carefully controlled to maintain the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various palladium catalysts for coupling reactions . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione involves its role as a ligand for cereblon, a protein that is part of the E3 ubiquitin ligase complex . By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This mechanism is particularly useful in the development of drugs that target specific proteins for degradation, thereby reducing their activity in disease processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory properties and use in treating multiple myeloma.
Lenalidomide: A more potent and safer derivative of thalidomide, used in various cancers.
Pomalidomide: Another derivative with enhanced efficacy and reduced side effects.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione is unique due to its specific structure, which allows it to act as a versatile building block in the synthesis of various derivatives. Its ability to inhibit IDO1 and its role in targeted protein degradation make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H12N4O4 |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
3-(5-diazenyl-1,3-dihydroxyisoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N4O4/c14-16-6-1-2-7-8(5-6)13(21)17(12(7)20)9-3-4-10(18)15-11(9)19/h1-2,5,9,14,20-21H,3-4H2,(H,15,18,19) |
InChI Key |
FJQUPZDZMWBCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=C3C=CC(=CC3=C2O)N=N)O |
Origin of Product |
United States |
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